

Regelidine as a Potential Anti-inflammatory

Agent: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Regelidine	
Cat. No.:	B10819615	Get Quote

Disclaimer: Scientific literature explicitly detailing the anti-inflammatory properties of **Regelidine** is not currently available. This document provides a comprehensive overview of the anti-inflammatory potential of other bioactive compounds isolated from its source, the medicinal plant Tripterygium regelii, and its close relatives. This information is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural products from this genus.

Introduction

Regelidine is a sesquiterpene alkaloid that has been isolated from the stems of Tripterygium regelii. While its chemical structure has been characterized, there is a notable absence of published research investigating its biological activities, including its potential as an anti-inflammatory agent. However, the genus Tripterygium has a long history in traditional medicine for treating inflammatory and autoimmune conditions. This has led to scientific investigation of various compounds from these plants, revealing significant anti-inflammatory properties in molecules other than **Regelidine**.

This technical guide will focus on the established anti-inflammatory activities of two such compounds from the Tripterygium genus: Celastrol and Triptoquinone A. The data, experimental protocols, and signaling pathways described herein pertain to these compounds and are presented to highlight the potential of Tripterygium regelii as a source for novel anti-inflammatory drug candidates.



Anti-inflammatory Bioactive Compounds from Tripterygium Species

Scientific studies have identified several compounds from Tripterygium regelii and related species with potent anti-inflammatory effects. These include diterpene quinoids and triterpenoids.[1] Celastrol, a quinone methide triterpenoid also found in Tripterygium regelii, has been a primary focus of research due to its robust anti-inflammatory, antioxidant, and neuroprotective actions.[1][2] Another class of compounds, triptoquinones, have also been noted for their anti-inflammatory activities.[1]

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of Celastrol from various in vitro and in vivo studies.

Table 1: In Vitro Inhibition of Inflammatory Mediators by Celastrol



Target	Cell Line	Stimulant	Celastrol Concentrati on	% Inhibition / IC50	Reference
NF-κB Activation	C2C12 Myoblasts	TNF-α	0.0001-10μΜ	IC50 = 270nM	[3]
Nitric Oxide (NO) Production	RAW 264.7 Macrophages	LPS	0-1 μΜ	Significant suppression	
Prostaglandin E2 (PGE2)	RAW 264.7 Macrophages	LPS	0-1 μΜ	Significant suppression	
TNF-α Production	RAW 264.7 Macrophages	LPS	0-1 μΜ	Significant inhibition	
IL-6 Production	RAW 264.7 Macrophages	LPS	0-1 μΜ	Significant inhibition	•
IL-1β Secretion	Peritoneal Macrophages	LPS + ATP	125, 250, 500 nM	Dose- dependent reduction	
iNOS Expression	RAW 264.7 Macrophages	LPS	0-1 μΜ	Significant suppression	
COX-2 Expression	RAW 264.7 Macrophages	LPS	0-1 μΜ	Significant suppression	
MGL Activity	IC50 = 1.6 ± 0.4 μM				

Table 2: In Vivo Anti-inflammatory Effects of Celastrol



Animal Model	Condition	Celastrol Dosage	Outcome	Reference
Mice	TPA-induced ear edema	0-50 μg per mouse	Protection from edema, inhibition of MPO activity	
db/db Mice	Insulin Resistance	1 mg/kg/day for 2 months	Lowered fasting plasma glucose and HbA1C	
Diet-induced Obese Mice	Obesity and Inflammation	5, 7.5 mg/kg/d for 3 weeks	Reduced fat accumulation, ameliorated glucose tolerance and insulin sensitivity	_

Experimental Protocols

This section details the methodologies used in key experiments to determine the antiinflammatory effects of Celastrol.

4.1 In Vitro NF-κB Inhibition Assay

- Cell Culture: C2C12 myoblasts are plated on chamber slides.
- Treatment: Cells are exposed to varying concentrations of Celastrol or other inhibitors (e.g., Prednisolone) for 24 hours. Subsequently, they are stimulated with TNF-α for another 24 hours.
- Immunostaining: Cells are fixed with 6% paraformaldehyde. They are then stained for the NF-κB p65 subunit and counterstained with DAPI to identify the nuclei.
- Analysis: The number of cells with nuclear translocation of p65 is quantified to determine the extent of NF-kB activation and its inhibition by the test compound.
- 4.2 In Vitro Nitric Oxide (NO) and Prostaglandin E2 (PGE2) Production Assay



- Cell Culture: RAW 264.7 murine macrophage cells are cultured in appropriate media.
- Treatment: Cells are pre-treated with various concentrations of Celastrol (e.g., 0-1 μM) for a specified time before being stimulated with lipopolysaccharide (LPS).
- Measurement of NO: Nitrite accumulation in the culture medium is measured as an indicator of NO production using the Griess reagent.
- Measurement of PGE2: The concentration of PGE2 in the cell culture supernatants is determined using an enzyme-linked immunosorbent assay (ELISA) kit.

4.3 In Vivo Mouse Ear Edema Model

- Animal Model: An inflammatory response is induced in mice by the topical application of 12-O-tetradecanoyl-phorbol-13-acetate (TPA) to the ear.
- Treatment: Celastrol (e.g., 0-50 µg per mouse) is administered to the mice.
- Assessment of Edema: The degree of ear swelling is measured as an indicator of inflammation.
- Biochemical Analysis: Myeloperoxidase (MPO) activity, a marker of neutrophil infiltration, and the production of inflammatory cytokines are measured in the ear tissue.

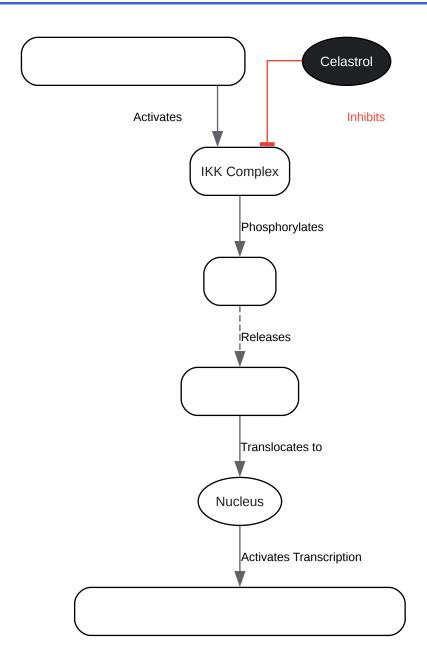
Signaling Pathways in Inflammation Modulated by Tripterygium Compounds

Compounds from Tripterygium species, such as Celastrol, have been shown to modulate key signaling pathways involved in the inflammatory response.

5.1 NF-kB Signaling Pathway

The Nuclear Factor-kappa B (NF-kB) pathway is a central regulator of inflammation. Celastrol has been demonstrated to inhibit this pathway.





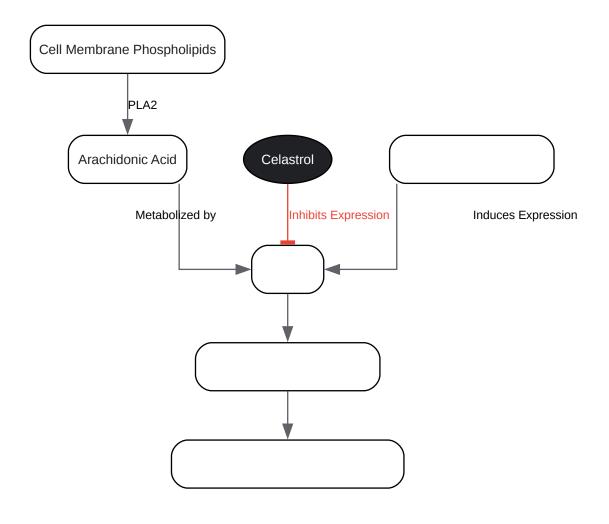
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Caption: Inhibition of the NF-kB signaling pathway by Celastrol.

5.2 Arachidonic Acid Metabolism and Prostaglandin Synthesis

The inflammatory response involves the synthesis of prostaglandins from arachidonic acid, a process mediated by cyclooxygenase (COX) enzymes. Celastrol has been shown to suppress the expression of inducible COX-2.





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Caption: Inhibition of COX-2 expression by Celastrol.

Conclusion and Future Directions

While **Regelidine** itself remains uncharacterized in the context of inflammation, the broader Tripterygium genus is a promising source of potent anti-inflammatory compounds. The detailed investigation of molecules like Celastrol and triptoquinones has revealed their ability to modulate key inflammatory pathways, including NF-kB and COX-2.

The data presented in this guide underscore the therapeutic potential of natural products from Tripterygium regelii. Future research should be directed towards:

Isolation and Biological Screening of Regelidine: A critical next step is to isolate sufficient
quantities of Regelidine and perform comprehensive in vitro and in vivo screening to
determine if it possesses anti-inflammatory activity.



- Mechanism of Action Studies: Should Regelidine prove to be active, detailed mechanistic studies will be necessary to identify its molecular targets and signaling pathways.
- Structure-Activity Relationship (SAR) Studies: Investigating the SAR of Regelidine and related compounds could lead to the design of novel, more potent, and selective antiinflammatory agents.

In conclusion, while the direct anti-inflammatory role of **Regelidine** is yet to be established, the strong evidence from related compounds within the same plant genus provides a compelling rationale for its investigation as a potential novel anti-inflammatory agent.

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